![molecular formula C15H21ClO B13217723 ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclobutyl group, and a chloromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclobutyl and chloromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological molecules .
Medicine: The compound’s unique structure may provide insights into the design of drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism by which ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutyl group may influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
- ({3-[1-(Hydroxymethyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Methyl)cyclobutyl]propoxy}methyl)benzene
- ({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene
Comparison: Compared to its analogs, ({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications where such interactions are desired .
Eigenschaften
Molekularformel |
C15H21ClO |
|---|---|
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
3-[1-(chloromethyl)cyclobutyl]propoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-9-15)10-5-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
MHKVRHLJKQKQNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCCOCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
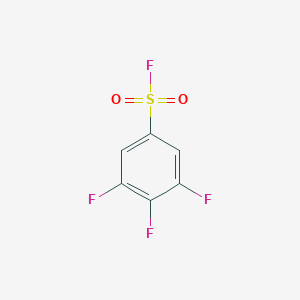
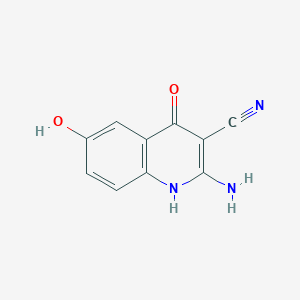
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
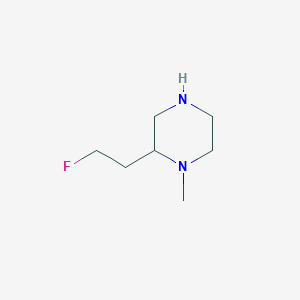
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)

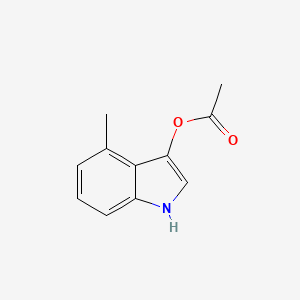
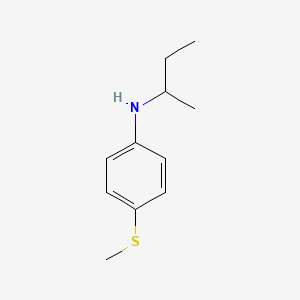
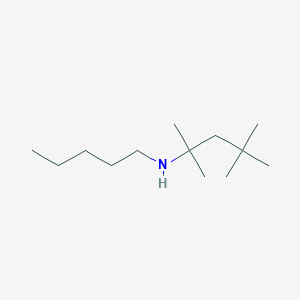
![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
